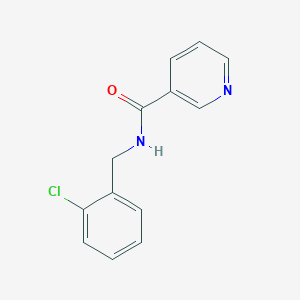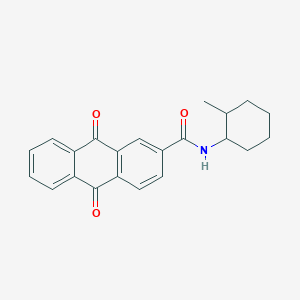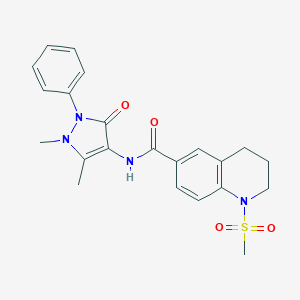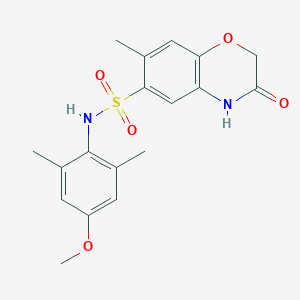
N-(2-chlorobenzyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)nicotinamide (CBNA) is a synthetic compound that belongs to the class of nicotinamide derivatives. CBNA has gained significant attention due to its potential as a therapeutic agent for various diseases.
作用机制
N-(2-chlorobenzyl)nicotinamide exerts its effects by modulating various cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. N-(2-chlorobenzyl)nicotinamide also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)nicotinamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-chlorobenzyl)nicotinamide has been shown to protect neurons against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
实验室实验的优点和局限性
N-(2-chlorobenzyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical assays. However, N-(2-chlorobenzyl)nicotinamide's limited solubility in aqueous solutions can pose a challenge for certain experiments.
未来方向
N-(2-chlorobenzyl)nicotinamide's potential therapeutic applications and mechanism of action warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying N-(2-chlorobenzyl)nicotinamide's effects and identifying its potential targets. Furthermore, the development of more soluble analogs of N-(2-chlorobenzyl)nicotinamide could improve its efficacy and broaden its therapeutic potential.
合成方法
N-(2-chlorobenzyl)nicotinamide can be synthesized by the reaction of 2-chlorobenzylamine with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(2-chlorobenzyl)nicotinamide in its pure form.
科学研究应用
N-(2-chlorobenzyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chlorobenzyl)nicotinamide has also been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes.
属性
产品名称 |
N-(2-chlorobenzyl)nicotinamide |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17) |
InChI 键 |
CMVTYGCKZFMKMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
